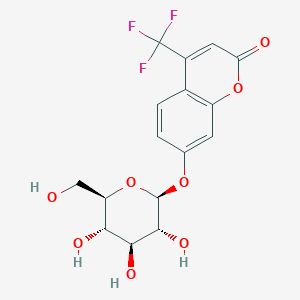

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

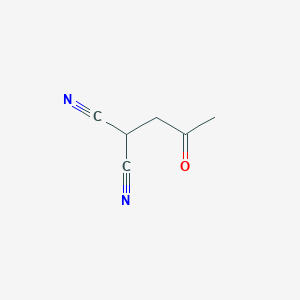

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside (4-TFM-G) is a fluorogenic substrate widely used in biochemical and physiological research. It is a trifluoromethyl-substituted derivative of the commonly used fluorogenic substrate 4-methylumbelliferyl-beta-D-glucopyranoside (4-MUG). 4-TFM-G is a highly sensitive and specific substrate for the detection of β-glucosidase activity, and has been used in a variety of research applications, including the detection of enzyme activity, the study of enzyme kinetics, and the development of novel enzyme inhibitors.

Applications De Recherche Scientifique

Nanocarriers for Healthcare Applications

Nanotechnology has revolutionized therapeutic domains by enhancing drug delivery systems. Umbelliferyl derivatives, due to their improved biological properties, have been encapsulated in nanocarriers for targeted delivery, showing potential in treating various diseases. These nanocarriers, including nanoparticles, dendrimers, and nanoemulsions, have been explored for their antifungal, antibacterial, antihyperglycemic, anti-cancer, and anti-inflammatory properties. The development of these nanosystems opens new avenues for biomedical applications and environmental protection (Singh and Rahman, 2020).

Cyclodextrins in Drug Delivery

Cyclodextrins, cyclic oligosaccharides that form inclusion complexes, have broad applications in pharmaceuticals, demonstrating the capability to improve the solubility and stability of drugs. Their ability to form host-guest complexes has been exploited in enhancing the delivery of therapeutic agents, including those derived from coumarin compounds similar to umbelliferyl-beta-D-glucopyranoside. These applications underscore the versatility of cyclodextrins in scientific explorations and their potential in pharmaceutical formulations (Sharma and Baldi, 2016).

Enzymatic Activity and Substrate Specificity

Studies on enzymes, such as bacterial beta-glucanases, provide insights into the enzymatic activity and substrate specificity of compounds related to umbelliferyl-beta-D-glucopyranoside. These enzymes, which hydrolyze beta-1,4 glycosyl bonds adjacent to beta-1,3 linkages in beta-glucan, highlight the importance of structural studies for understanding enzyme mechanisms and designing specific inhibitors or activators for scientific and therapeutic purposes (Heinemann et al., 1996).

Propriétés

IUPAC Name |

4-(trifluoromethyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3O8/c17-16(18,19)8-4-11(21)26-9-3-6(1-2-7(8)9)25-15-14(24)13(23)12(22)10(5-20)27-15/h1-4,10,12-15,20,22-24H,5H2/t10-,12-,13+,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZJYRMHQCZVKG-TVKJYDDYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585025 |

Source

|

| Record name | 2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside | |

CAS RN |

116981-86-3 |

Source

|

| Record name | 2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

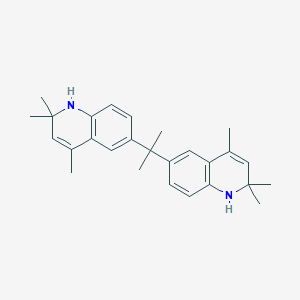

![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)

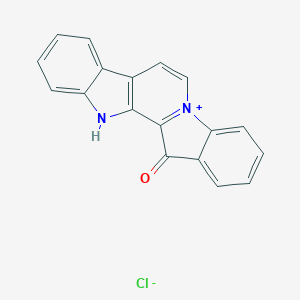

![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)

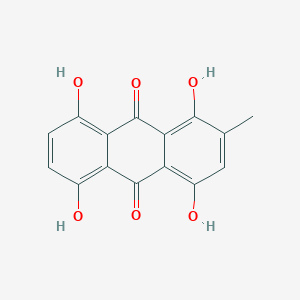

![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)